Ethyl [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
Description
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate (CAS: 175203-25-5) is a heterocyclic compound featuring a piperazine core substituted with a 2,1,3-benzothiadiazole sulfonyl group and an oxo-acetate ester (Fig. 1). Its molecular formula is C₁₀H₁₁N₃O₄S₂, with a molecular weight of 325.34 g/mol . The benzothiadiazole moiety is electron-deficient, which may enhance reactivity in biological or catalytic contexts.
Properties
Molecular Formula |
C14H16N4O5S2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H16N4O5S2/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
InChI Key |
XUTPBYHDYBYQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with piperazine, followed by esterification with ethyl oxoacetate. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Sulfide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic light-emitting diodes and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, potentially disrupting their normal function. The piperazine ring can also interact with various receptors and enzymes, leading to a range of biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Key Observations :
- The target compound’s benzothiadiazole sulfonyl group distinguishes it from analogs with thiazole (e.g., 10m) or benzothiazine (e.g., ) cores. The electron-deficient nature of benzothiadiazole may confer unique electronic interactions compared to electron-rich systems like indole (WIWFOA).
- Substituents such as trifluoromethyl () or ureido-phenyl (10m) enhance lipophilicity or hydrogen-bonding capacity, respectively, which are absent in the target compound.
Physicochemical Properties
- Solubility : The target’s sulfonyl group may improve aqueous solubility compared to highly lipophilic analogs like 10o (containing trifluoromethyl and chloro groups) .
- Stability: Benzothiadiazole’s electron deficiency could reduce hydrolytic stability relative to oxadiazole-containing compounds (), which are known for metabolic resistance .
Biological Activity
Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of increasing interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The presence of a sulfonyl group enhances its reactivity and interaction with biological targets. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate |
| Molecular Formula | C14H17N3O4S2 |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 313685-07-3 |
The biological activity of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.
- Receptor Modulation : It has been shown to modulate receptor activity, which can affect cellular signaling pathways associated with disease states.
Biological Activities
Antimicrobial Activity : Research indicates that compounds containing the benzothiadiazole structure exhibit significant antimicrobial properties. Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate has been tested against various bacterial strains and demonstrated promising results.
Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting oxidative stress. For instance, in vitro tests on HCT116 colon cancer cells revealed an IC50 value indicating moderate cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiadiazole derivatives, including Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
- Cancer Cell Line Studies : In a recent experiment involving several cancer cell lines (e.g., MCF7 breast cancer cells), the compound demonstrated significant growth inhibition. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Comparative Analysis
To contextualize the biological activity of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl 2-benzothiazolyl acetate | Antimicrobial | 20 |
| 4-(2-benzothiadiazol-4-ylsulfonyl)-piperazine | Anticancer | 15 |
| Ethyl 2-(benzothiazol-4-yloxy)-acetate | Anti-inflammatory | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
